molecular formula C15H26O2 B14420628 6-Methoxy-2,6-dimethyldodec-4-YN-3-one CAS No. 82724-81-0

6-Methoxy-2,6-dimethyldodec-4-YN-3-one

Cat. No.: B14420628
CAS No.: 82724-81-0
M. Wt: 238.37 g/mol
InChI Key: MGCWIFIMCNNWFE-UHFFFAOYSA-N
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Description

6-Methoxy-2,6-dimethyldodec-4-YN-3-one is an organic compound with the molecular formula C15H26O2 This compound is characterized by the presence of a methoxy group, two methyl groups, and a triple bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,6-dimethyldodec-4-YN-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, which combines an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

    Addition of Methyl Groups: The methyl groups can be added through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,6-dimethyldodec-4-YN-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, amines.

Scientific Research Applications

6-Methoxy-2,6-dimethyldodec-4-YN-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2,6-dimethyldodec-4-YN-2-one: Similar structure but with a different position of the carbonyl group.

    6-Methoxy-2,6-dimethyldodec-4-YN-4-one: Similar structure but with a different position of the carbonyl group.

    6-Methoxy-2,6-dimethyldodec-4-YN-5-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

6-Methoxy-2,6-dimethyldodec-4-YN-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

82724-81-0

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

6-methoxy-2,6-dimethyldodec-4-yn-3-one

InChI

InChI=1S/C15H26O2/c1-6-7-8-9-11-15(4,17-5)12-10-14(16)13(2)3/h13H,6-9,11H2,1-5H3

InChI Key

MGCWIFIMCNNWFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C#CC(=O)C(C)C)OC

Origin of Product

United States

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